2-Chloro-2-(ethylsulfanyl)-1-phenylethanone
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Overview
Description
2-Chloro-2-(ethylsulfanyl)-1-phenylethanone is an organic compound with a unique structure that includes a chloro group, an ethylsulfanyl group, and a phenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(ethylsulfanyl)-1-phenylethanone typically involves the reaction of 2-chloro-1-phenylethanone with ethanethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-(ethylsulfanyl)-1-phenylethanone undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles.
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aprotic solvent.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Scientific Research Applications
2-Chloro-2-(ethylsulfanyl)-1-phenylethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-2-(ethylsulfanyl)-1-phenylethanone involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ethylsulfanyl group can undergo oxidation or reduction. These reactions can lead to the formation of different products that may interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-phenylethanone: Lacks the ethylsulfanyl group.
2-(Ethylsulfanyl)-1-phenylethanone: Lacks the chloro group.
2-Chloro-2-(methylsulfanyl)-1-phenylethanone: Has a methylsulfanyl group instead of an ethylsulfanyl group.
Properties
IUPAC Name |
2-chloro-2-ethylsulfanyl-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClOS/c1-2-13-10(11)9(12)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLWNGFJUYDEGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(=O)C1=CC=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513382 |
Source
|
Record name | 2-Chloro-2-(ethylsulfanyl)-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82834-04-6 |
Source
|
Record name | 2-Chloro-2-(ethylsulfanyl)-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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